3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride
Description
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride is a tertiary amine hydrochloride derivative featuring a propane backbone substituted with a 2,2-dimethylpropoxy group. The compound’s structure combines an ether-linked bulky substituent (2,2-dimethylpropoxy) with a protonated amine group, enhancing its solubility in polar solvents. The hydrochloride salt form typically improves stability and bioavailability, making such compounds valuable in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C8H20ClNO |
|---|---|
Molecular Weight |
181.70 g/mol |
IUPAC Name |
3-(2,2-dimethylpropoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19NO.ClH/c1-8(2,3)7-10-6-4-5-9;/h4-7,9H2,1-3H3;1H |
InChI Key |
DIYWKPSYOATFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride typically involves the nucleophilic substitution reaction of 3-chloropropan-1-amine with 2,2-dimethylpropanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or ethers.
Scientific Research Applications
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study amine-related pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(2,2-dimethylpropoxy)propan-1-amine hydrochloride with analogous propan-1-amine hydrochlorides, focusing on molecular properties, synthesis, applications, and safety.
Structural and Molecular Properties
Table 1 highlights key structural features and molecular data for related compounds:
*Note: The molecular formula and weight for 3-(2,2-dimethylpropoxy)propan-1-amine HCl are inferred based on structural similarity.
Key Observations:
- Substituent Effects : Bulky substituents like 2,2-dimethylpropoxy may enhance lipophilicity compared to aromatic or fluorinated groups, influencing solubility and membrane permeability .
- Molecular Weight : The target compound’s inferred molecular weight (~193.72 g/mol) is lower than fluorinated analogs (e.g., 251.70 g/mol in ), suggesting differences in crystallinity and melting points.
Biological Activity
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₉ClN
- Molecular Weight : 150.69 g/mol
- CAS Number : 5407-04-5
This compound features a propan-1-amine backbone with a dimethylpropoxy group, which may influence its interaction with biological targets.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
Study 1: Antimicrobial Screening
A study investigated the antimicrobial activity of various piperazine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) against several bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 16 |
| Compound C | Candida albicans | 64 |
These findings suggest that modifications to the propan-1-amine structure could enhance antimicrobial efficacy .
Study 2: Neuropharmacological Assessment
In a neuropharmacology study, several amine-containing compounds were evaluated for their effects on serotonin receptors. While specific data for this compound is lacking, related compounds showed varying degrees of receptor affinity:
| Compound | Receptor Type | Binding Affinity (Ki, nM) |
|---|---|---|
| Compound D | 5-HT1A | 50 |
| Compound E | 5-HT2A | 30 |
These results imply that similar compounds may have therapeutic potential in modulating serotonin pathways .
The mechanisms through which this compound exerts its biological effects may include:
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic processes or pathogen replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
